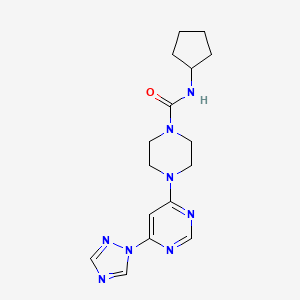

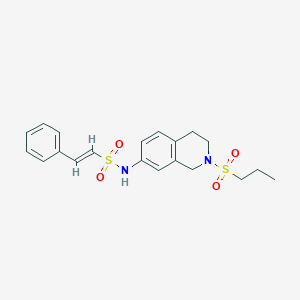

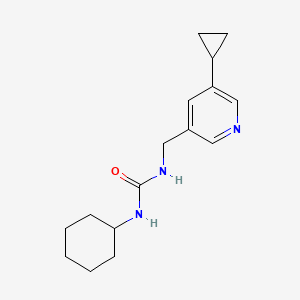

N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” is a chemical compound with the molecular formula C18H21N5O2 and a molecular weight of 339.399. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives . The structures of these synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of “N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.科学的研究の応用

Anti-Angiogenic and DNA Cleavage Studies

A study by Kambappa et al. (2017) explored the synthesis and characterization of novel derivatives related to the compound . These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Infrared Spectra Analysis

Uno et al. (1963) conducted an analysis of the infrared spectra of similar sulfonamide derivatives, which is relevant for understanding the chemical behavior and properties of such compounds, including N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide (Uno et al., 1963).

Neuroprotective Effects

Amazzal et al. (2007) studied the effects of similar compounds in the context of oxidative stress in neuroblastoma cells, suggesting the potential neuroprotective applications of related compounds (Amazzal et al., 2007).

Capillary Electrophoresis Applications

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide. This highlights its potential use in quality control and pharmaceutical analysis (Ye et al., 2012).

Histone Deacetylase Inhibition

Zhou et al. (2008) reported the discovery and biological evaluation of compounds structurally related to N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide as histone deacetylase inhibitors. These findings indicate potential applications in cancer treatment (Zhou et al., 2008).

Alpha1A-Adrenoceptor Antagonism

Chang et al. (2000) investigated a compound with a similar structure for its potential as an alpha1A-adrenoceptor antagonist, which could have implications in the treatment of conditions like hypertension or prostate enlargement (Chang et al., 2000).

作用機序

While the specific mechanism of action for “N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” is not mentioned in the retrieved sources, similar compounds have shown various biological activities. For instance, some pyrimidine derivatives have shown anti-fibrotic activities . They were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

将来の方向性

The future directions for research on “N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” could include further exploration of its pharmacological activities, optimization of its synthesis process, and investigation of its mechanism of action. Additionally, studies could also focus on the development of novel derivatives with improved biological activities .

特性

IUPAC Name |

N'-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c24-16(17(25)22-15-5-2-1-3-6-15)21-13-14-7-11-23(12-8-14)18-19-9-4-10-20-18/h1-6,9-10,14H,7-8,11-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPPGDAIWMIVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-phenyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

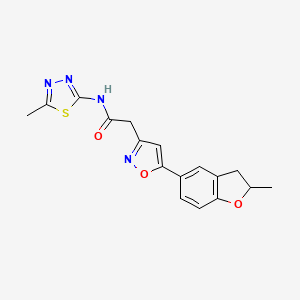

![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)

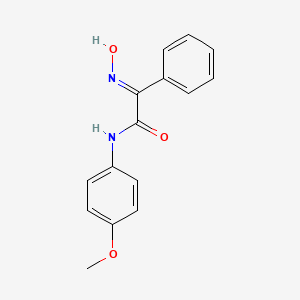

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)

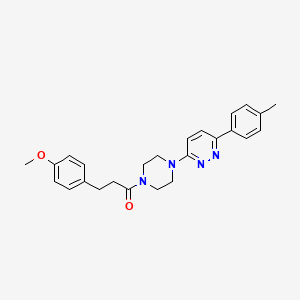

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)